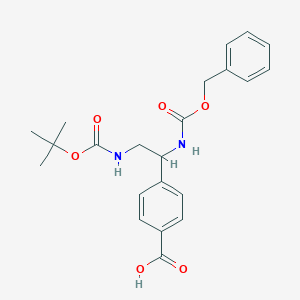
t-Butyl 4-(benzyloxycarbonylamino)-1,4'-bipiperidine-1'-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “t-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-hydroxybutyrate” is a heterocyclic organic compound . It appears as a colourless oil .
Synthesis Analysis
While specific synthesis information for “t-Butyl 4-(benzyloxycarbonylamino)-1,4’-bipiperidine-1’-carboxylate” was not found, similar compounds such as “t-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-hydroxybutyrate” and “4,4’-Di-tert-butyl-2,2’-bipyridyl” have been synthesized for experimental and research use .Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as NMR spectroscopy . For instance, the structure of “2,4-Ditert butyl phenol” was confirmed through GC–MS analysis .Chemical Reactions Analysis
The chemical reactions of a compound depend on its structure and the conditions under which it is reacted. For example, the thermal decomposition of “di-tert-butyl peroxide” has been studied extensively .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. For example, “4-tert-Butylcyclohexanone” has a melting point range of 62 - 69 °C and a boiling point range of 218.6 - 224 °C .Aplicaciones Científicas De Investigación
T-Butyl 4-(benzyloxycarbonylamino)-1,4'-bipiperidine-1'-carboxylate has been studied for its potential to be used in various scientific research applications. It has been studied for its ability to bind to various biological targets, such as proteins, enzymes, and receptors. This makes it a useful tool for studying molecular interactions and signaling pathways in cells. This compound has also been studied for its potential to be used as a drug delivery system, as it can be used to target specific cells or tissues in the body.
Mecanismo De Acción
T-Butyl 4-(benzyloxycarbonylamino)-1,4'-bipiperidine-1'-carboxylate binds to various biological targets through a process known as hydrogen bonding. Hydrogen bonding occurs when the hydrogen atoms in the compound form a bond with the oxygen atoms in the target molecule. This bond is strong enough to form a stable complex between the two molecules, which allows the compound to bind to the target and exert its effects.
Biochemical and Physiological Effects
This compound has been studied for its potential to be used in various biochemical and physiological applications. It has been shown to modulate the activity of enzymes and receptors, which can lead to changes in the behavior of cells. It has also been studied for its potential to be used in drug delivery systems, as it can be used to target specific cells or tissues in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
T-Butyl 4-(benzyloxycarbonylamino)-1,4'-bipiperidine-1'-carboxylate has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and has a high binding affinity for various biological targets. It is also relatively stable and can be stored for long periods of time. However, there are some limitations to its use in laboratory experiments. It is not very soluble in water, which can make it difficult to work with in some experiments. Additionally, it can be toxic at high concentrations, so it must be handled with care.
Direcciones Futuras
The potential uses of t-Butyl 4-(benzyloxycarbonylamino)-1,4'-bipiperidine-1'-carboxylate in scientific research are vast and varied. It has been studied for its potential to be used as a drug delivery system, as it can be used to target specific cells or tissues in the body. Additionally, it has been studied for its potential to be used in gene therapy, as it can be used to target and modulate gene expression. It has also been studied for its potential to be used in the study of molecular interactions and signaling pathways in cells. Finally, it has been studied for its potential to be used in the development of new drugs and therapies.
Métodos De Síntesis
T-Butyl 4-(benzyloxycarbonylamino)-1,4'-bipiperidine-1'-carboxylate is synthesized using a multi-step process that involves a condensation reaction, followed by a cyclization reaction. The condensation reaction involves the reaction of benzyloxycarbonylamino-1,4'-bipiperidine with t-butyl bromide in the presence of a base, such as sodium hydroxide. This reaction produces a t-butyl ester of the bipiperidine. The cyclization reaction involves the reaction of the t-butyl ester with a strong acid, such as trifluoroacetic acid, to produce the final product, this compound.
Safety and Hazards
Propiedades
IUPAC Name |
tert-butyl 4-[4-(phenylmethoxycarbonylamino)piperidin-1-yl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H35N3O4/c1-23(2,3)30-22(28)26-15-11-20(12-16-26)25-13-9-19(10-14-25)24-21(27)29-17-18-7-5-4-6-8-18/h4-8,19-20H,9-17H2,1-3H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYZOOKFINUWPSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2CCC(CC2)NC(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,6-Diazabicyclo[3.1.1]heptane hydrochloride, 95%](/img/structure/B6298659.png)





![1-Hydroxy-3,4-dihydro-1H-benzo[c][1,2]oxaborinine-8-carboxylic acid](/img/structure/B6298687.png)
![7-Chloro-6-(trifluoromethyl)benzo[b]thiophen-3(2H)-one](/img/structure/B6298704.png)


![tert-Butyl N-[2-(4-methyl-4-piperidyl)ethyl]carbamate oxalate](/img/structure/B6298730.png)


